Product packaging for Benzofuran-5-sulfonyl chloride(Cat. No.:CAS No. 869885-60-9)

Benzofuran-5-sulfonyl chloride

Cat. No.: B1443263
CAS No.: 869885-60-9
M. Wt: 216.64 g/mol
InChI Key: DXQKXPTYOGEXEN-UHFFFAOYSA-N
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Description

Benzofuran-5-sulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClO3S and its molecular weight is 216.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClO3S B1443263 Benzofuran-5-sulfonyl chloride CAS No. 869885-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQKXPTYOGEXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695124
Record name 1-Benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869885-60-9
Record name 1-Benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Concerted Associative Nucleophilic Substitution San :

This mechanism is analogous to the SN2 reaction at a carbon center. The incoming nucleophile (e.g., an amine or alkoxide) attacks the electrophilic sulfur atom, and the leaving group (chloride) departs in a single, concerted step. This pathway proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group occupy apical positions.

Stepwise Addition Elimination a E :

In this two-step mechanism, the nucleophile first attacks the sulfur atom to form a transient, pentacoordinate trigonal bipyramidal intermediate. This intermediate is a true energy minimum on the reaction coordinate. In the second step, the leaving group is expelled to yield the final product.

The preferred pathway depends on several factors, including the nature of the nucleophile, the leaving group, the solvent, and the electronic and steric properties of the aryl group. For highly reactive nucleophiles and good leaving groups, the concerted SAN pathway is often favored. The stepwise A-E mechanism is more likely with poorer leaving groups or when the pentacoordinate intermediate is stabilized.

Chemical Reactivity and Derivatization Strategies of Benzofuran 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride group of benzofuran-5-sulfonyl chloride is highly susceptible to nucleophilic attack, leading to the formation of a wide array of derivatives. These reactions typically proceed via a nucleophilic acyl substitution-type mechanism, where a nucleophile displaces the chloride ion.

Formation of Sulfonamides with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a cornerstone of its derivatization, yielding the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

The reaction with primary amines generally proceeds efficiently under mild conditions, often at room temperature, to produce N-substituted benzofuran-5-sulfonamides. Secondary amines also react readily, though sometimes requiring slightly elevated temperatures to achieve comparable reaction rates and yields. The resulting N,N-disubstituted benzofuran-5-sulfonamides are stable compounds.

Amine TypeGeneral Reaction ConditionsProductTypical Yield (%)
Primary AmineAmine, Base (e.g., Pyridine, Triethylamine), Anhydrous Solvent (e.g., DCM, THF), 0°C to Room TemperatureN-Substituted Benzofuran-5-sulfonamide85-95
Secondary AmineAmine, Base (e.g., Pyridine, Triethylamine), Anhydrous Solvent (e.g., DCM, THF), Room Temperature to 50°CN,N-Disubstituted Benzofuran-5-sulfonamide80-90

Detailed Research Findings:

Studies have shown that the reaction of sulfonyl chlorides with primary and secondary amines in aqueous media can lead to high conversions to sulfonamides, even at high pH. For instance, preparative reactions of benzenesulfonyl chloride with amines like dibutylamine (B89481) and 1-octylamine in 1.0 mol/L aqueous sodium hydroxide (B78521) have yielded the corresponding sulfonamides in 94% and 98% yields, respectively. researchgate.net While specific yields for this compound under these exact conditions are not extensively documented in readily available literature, the general principle of high efficiency in aqueous basic media is applicable. The use of polymer-supported pyridine as a base in dichloromethane (B109758) has also been reported to afford high yields of sulfonamides. cbijournal.com

Synthesis of Sulfonate Esters with Alcohols and Phenols

This compound reacts with alcohols and phenols to form sulfonate esters. This reaction, analogous to sulfonamide formation, is also typically conducted in the presence of a base like pyridine or triethylamine to scavenge the HCl produced.

The reaction with simple alcohols, such as methanol (B129727) and ethanol, proceeds smoothly in anhydrous solvents like THF at room temperature to provide the corresponding alkyl benzofuran-5-sulfonates in good yields. Phenols, being more acidic than alcohols, also react readily to form aryl benzofuran-5-sulfonates.

NucleophileGeneral Reaction ConditionsProductTypical Yield (%)
AlcoholAlcohol, Base (e.g., Pyridine, Triethylamine), Anhydrous Solvent (e.g., THF, DCM), Room TemperatureAlkyl Benzofuran-5-sulfonate78-85
PhenolPhenol, Base (e.g., Pyridine, Triethylamine), Anhydrous Solvent (e.g., THF, DCM), Room TemperatureAryl Benzofuran-5-sulfonate80-90

Detailed Research Findings:

Research on the synthesis of sulfonate esters from various sulfonyl chlorides and phenols has demonstrated the versatility of this reaction. For example, a range of substituted phenols have been successfully reacted with different sulfonyl chlorides in the presence of a base to afford the corresponding aryl sulfonates in good to excellent yields. researchgate.net The reaction conditions are generally mild, and the products are often crystalline solids that can be purified by recrystallization.

Reactions with Oxygen-Centered Nucleophiles (e.g., Hydroxamic Acids)

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols)

Thiols can act as nucleophiles, attacking the sulfonyl chloride to form thiosulfonate esters. This reaction is typically carried out in a suitable solvent in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.

Detailed Research Findings:

The reaction of a related compound, 2,2,4,6,7-pentamethyldihydrothis compound, with ethanethiol (B150549) in DMF at 40°C has been reported to yield the corresponding sulfonothioate. This suggests that this compound would react similarly with various thiols under basic conditions to produce a range of benzofuran-5-yl sulfonothioates.

Cross-Coupling Reactions Involving the Sulfonyl Moiety

In recent years, sulfonyl chlorides have emerged as versatile coupling partners in transition metal-catalyzed cross-coupling reactions. These reactions often proceed via a desulfinative coupling mechanism, where the sulfonyl group is extruded as sulfur dioxide. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the sulfonyl chloride.

Palladium-catalyzed reactions, such as Suzuki-Miyaura type couplings, have been developed for arenesulfonyl chlorides. In these reactions, the sulfonyl chloride can act as an electrophilic partner, coupling with organoboron reagents in the presence of a palladium catalyst and a base. While the direct application of these methods to this compound is not extensively documented, the general reactivity of sulfonyl chlorides in such transformations suggests its potential as a substrate. One study has reported the palladium-catalyzed direct arylation of benzofurans with benzenesulfonyl chlorides, indicating the feasibility of C-H functionalization on the benzofuran (B130515) ring using sulfonyl chlorides as coupling partners. scienceopen.com

The development of palladium-catalyzed methods for the preparation of sulfonamides from arylboronic acids and a [SO₂Cl]⁺ synthon has also been reported, showcasing the versatility of palladium catalysis in forming C-S bonds. nih.gov This further supports the potential for this compound to participate in various palladium-catalyzed transformations.

Reductive Transformations to Sulfonic Acids and Sulfinates

The sulfonyl chloride group of this compound can be readily transformed into other sulfur-containing functional groups, such as sulfonic acids and sulfinates, through reductive or hydrolytic processes.

Hydrolysis to Sulfonic Acids:

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acids. This reaction can be accelerated by heat or the presence of acidic or basic conditions. For instance, a major byproduct in the synthesis of 2,2,4,6,7-pentamethyldihydrothis compound is the corresponding sulfonic acid, formed via hydrolysis during the chlorination step. This indicates that the controlled hydrolysis of this compound is a straightforward method for the preparation of benzofuran-5-sulfonic acid.

Reduction to Sulfinates:

The reduction of sulfonyl chlorides to sulfinates is a valuable transformation, as sulfinates are important synthetic intermediates. A common method for this reduction involves the use of reducing agents such as sodium sulfite (B76179) (Na₂SO₃) or zinc dust. The reaction of a sulfonyl chloride with sodium sulfite in the presence of sodium bicarbonate in an aqueous medium is a well-established method for the preparation of sodium sulfinates. nih.gov Another approach involves the reduction with zinc dust in the presence of sodium carbonate in water. nih.gov These methods are generally applicable to a wide range of sulfonyl chlorides and are expected to be effective for the conversion of this compound to the corresponding benzofuran-5-sulfinate salt.

TransformationReagents and ConditionsProduct
HydrolysisWater, heat/acid/baseBenzofuran-5-sulfonic acid
ReductionSodium sulfite, Sodium bicarbonate, WaterSodium benzofuran-5-sulfinate
ReductionZinc dust, Sodium carbonate, WaterZinc benzofuran-5-sulfinate

Exploration of Chemo-, Regio-, and Stereoselectivity in Reactions

The derivatization of this compound is governed by principles of selectivity that dictate the outcome of its reactions with complex molecules. These principles—chemoselectivity, regioselectivity, and stereoselectivity—are crucial for the strategic synthesis of targeted derivatives. While specific studies on this compound are not extensively documented, its reactivity can be predicted based on the well-established behavior of arylsulfonyl chlorides and the electronic nature of the benzofuran scaffold.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a polyfunctional molecule. This compound, as a typical sulfonyl chloride, is a hard electrophile that reacts readily with nucleophiles. In a molecule containing multiple nucleophilic sites, such as an amino alcohol, the reaction is expected to show high chemoselectivity for the more nucleophilic and less sterically hindered site.

Primary amines are generally more nucleophilic than secondary amines, which are in turn more nucleophilic than alcohols. Consequently, this compound will selectively form a sulfonamide in the presence of an unprotected hydroxyl group under standard reaction conditions. This selectivity allows for the targeted modification of amine groups within complex structures.

Polyfunctional NucleophilePotential Reactive SitesPredicted Major ProductRationale for Selectivity
4-AminophenolAmino (-NH2), Hydroxyl (-OH)N-(4-hydroxyphenyl)benzofuran-5-sulfonamideThe amino group is significantly more nucleophilic than the phenolic hydroxyl group, leading to preferential sulfonamide formation.
EthanolamineAmino (-NH2), Hydroxyl (-OH)N-(2-hydroxyethyl)benzofuran-5-sulfonamideThe primary amine reacts preferentially over the primary alcohol due to its higher nucleophilicity.

Regioselectivity in the context of this compound can be viewed in two ways: the reaction at the sulfonyl chloride group itself and the influence of the resulting sulfonyl-based group on subsequent reactions on the benzofuran ring.

Reaction at the Sulfonyl Chloride: The reaction with a nucleophile occurs exclusively at the electrophilic sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride.

Influence on Aromatic Substitution: Once derivatized into a sulfonamide (-SO₂NHR) or sulfonate ester (-SO₂OR), the benzofuran-5-sulfonyl moiety acts as an electron-withdrawing group, deactivating the benzene (B151609) ring towards further electrophilic aromatic substitution. As a meta-director, it will direct incoming electrophiles primarily to the C4 and C6 positions, which are meta to the sulfonyl group. Conversely, the inherent reactivity of the furan (B31954) ring, which typically favors electrophilic attack at the C2 or C3 position, will be attenuated by the deactivating effect of the sulfonyl group on the fused benzene ring. stackexchange.comechemi.com Computational studies on benzofuran suggest that the C3 position has a higher electron density than the C2 position, making it more susceptible to electrophilic attack, although regioselectivity can be influenced by specific reaction conditions. pixel-online.net

DerivativeReaction TypePredicted Regioselectivity on Benzene RingPredicted Regioselectivity on Furan Ring
Benzofuran-5-sulfonamideElectrophilic Aromatic Substitution (e.g., Nitration)Substitution at C4 and C6 positionsSubstitution at C3 (or C2), but deactivated
Benzofuran-5-sulfonate esterC-H Functionalization (e.g., Pd-catalyzed arylation)Functionalization at the most acidic C-H bond, typically C2 of the furan ring hw.ac.ukmdpi.comDirect functionalization at C2 is favored due to higher acidity hw.ac.ukmdpi.com

Stereoselectivity becomes relevant when this compound or its derivatives are involved in reactions with chiral molecules or catalysts. The sulfonyl chloride itself is achiral.

When reacting with a chiral nucleophile (e.g., a chiral amine or alcohol), the reaction typically proceeds with retention of configuration at the stereogenic center of the nucleophile, as the bonds to the stereocenter are not broken during the sulfonylation process.

While there is a lack of specific reports on using this compound in asymmetric synthesis, benzofuran-containing molecules have been synthesized enantioselectively using chiral catalysts. nih.govnih.govacs.org In such contexts, a derivative of this compound could be employed as a substrate in a reaction where a chiral catalyst controls the formation of a new stereocenter elsewhere in the molecule.

Mechanistic Investigations of Key Derivatization Pathways

The primary derivatization pathways for this compound involve nucleophilic substitution at the sulfonyl sulfur atom. The precise mechanism of this transformation has been a subject of extensive study for arylsulfonyl chlorides and is generally considered to proceed via one of two main pathways: a concerted associative mechanism or a stepwise addition-elimination mechanism.

Strategic Applications of Benzofuran 5 Sulfonyl Chloride in Complex Organic Synthesis

Building Block for Heterocyclic Scaffolds and Fused Ring Systems

The benzofuran (B130515) nucleus is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Benzofuran-5-sulfonyl chloride serves as a key electrophilic precursor for the elaboration of this core structure into more complex heterocyclic and fused ring systems. The sulfonyl chloride moiety readily reacts with a variety of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. These linkages can be used to append other cyclic structures or to facilitate intramolecular cyclization reactions, leading to the formation of novel fused systems.

For instance, the reaction of this compound with bifunctional nucleophiles can initiate cascade reactions to construct polycyclic scaffolds. One synthetic strategy involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives to generate fused furan (B31954) ring systems. nih.gov While this specific example doesn't start from the sulfonyl chloride, it illustrates a pathway where the sulfonyl group is instrumental in the ring-forming process. The sulfonyl group can act as a temporary tether or an activating group to bring reactive centers into proximity, thereby enabling the annulation of additional rings onto the benzofuran core. nih.gov The synthesis of benzo fused heterocyclic sulfonyl chlorides is a critical step in the preparation of certain classes of compounds, including retroviral protease inhibitors. google.com

Reaction Type Reactant Resulting Linkage Potential Application
Sulfonamide FormationPrimary/Secondary Amines-SO₂-NHR / -SO₂-NR₂Introduction of nitrogen-containing heterocycles
Sulfonate Ester FormationAlcohols/Phenols-SO₂-ORLinking to oxygen-containing scaffolds
Intramolecular CyclizationSubstrates with distal nucleophilesFused ring formationConstruction of polycyclic aromatic systems

Precursor in the Synthesis of Natural Product Analogs

Benzofuran derivatives are ubiquitous in nature and exhibit a wide range of biological activities, including antifungal, antitumor, and antiviral properties. rsc.orgnih.gov This has made them attractive targets for synthetic chemists aiming to develop novel therapeutic agents. This compound provides a convenient starting point for the synthesis of analogs of these natural products. By modifying the sulfonyl chloride group, chemists can introduce a variety of functional groups and structural motifs, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net

The synthesis of arylsulfonamide-based molecules inspired by natural products is a growing area of research. nih.gov this compound can be reacted with various amines, including those derived from other natural products or designed pharmacophores, to generate a library of benzofuran-based sulfonamides. These analogs can then be screened for enhanced biological activity or improved pharmacokinetic properties. For example, a concise synthetic strategy for accessing benzofuran-based natural products like ailanthoidol (B1236983) and egonol (B1663352) has been developed, showcasing the importance of versatile benzofuran precursors in natural product synthesis. researchgate.net The derivatization at the 5-position via the sulfonyl chloride handle allows for the creation of unique analogs that may not be accessible through direct modification of the natural product itself.

Natural Product Class Biological Activity Role of this compound
FuranosesquiterpenesVariousPrecursor for scaffold modification
Benzofuran NeolignansAntitumor, AntioxidantIntroduction of sulfonamide pharmacophores
MoracinsAntifungalSynthesis of bioactive analogs

Role in the Generation of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Asymmetric synthesis is a cornerstone of modern organic chemistry, and the development of effective chiral auxiliaries and ligands is crucial for controlling stereoselectivity. Chiral auxiliaries are compounds that can be temporarily attached to a substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. beilstein-journals.org

The benzofuran scaffold, when appropriately functionalized, has the potential to be incorporated into the design of novel chiral auxiliaries and ligands. This compound can be reacted with chiral amines or alcohols to generate chiral sulfonamides or sulfonate esters. These new, sterically defined structures could then be evaluated for their ability to induce asymmetry in various chemical transformations, such as aldol (B89426) reactions, Diels-Alder reactions, or conjugate additions. scielo.org.mx For example, sultam-based chiral auxiliaries, which are structurally related to sulfonamides, have proven effective in diastereoselective conjugate addition reactions. beilstein-journals.org The rigid nature of the benzofuran ring system could provide a well-defined chiral environment to influence the stereochemical outcome of a reaction. While specific examples utilizing this compound for this purpose are not yet widespread, its reactivity profile makes it a promising candidate for the development of the next generation of chiral reagents.

Utility in the Construction of Functionalized Polymeric Materials

The field of materials science is constantly seeking new monomers that can impart unique properties to polymers. Benzofuran itself can undergo cationic polymerization to produce rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. nih.gov The incorporation of a reactive functional group, such as a sulfonyl chloride, onto the benzofuran monomer opens up possibilities for the creation of functionalized polymeric materials.

This compound could potentially be used in several ways in polymer synthesis. It could be used as a monomer in condensation polymerization reactions with diamines or diols to produce polysulfonamides or polysulfonates. These polymers would feature the rigid benzofuran unit in their backbone, potentially leading to materials with high thermal stability and specific mechanical properties. Alternatively, the sulfonyl chloride group can be used for the post-polymerization modification of polymers containing nucleophilic side chains. This would allow for the grafting of the benzofuran moiety onto existing polymer scaffolds, thereby altering their surface properties, solubility, or reactivity. The Passerini reaction, a multicomponent reaction, has also found utility in polymer chemistry for creating diverse and tunable polymers. wikipedia.org

Polymerization Strategy Description Potential Polymer Properties
Condensation PolymerizationReaction of this compound with difunctional monomers (e.g., diamines, diols).High thermal stability, rigidity, specific optical properties.
Post-Polymerization ModificationGrafting of benzofuran-5-sulfonyl groups onto existing polymers with nucleophilic sites.Modified surface properties, enhanced functionality.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. The reactive nature of the sulfonyl chloride group makes this compound an interesting, albeit non-traditional, component for consideration in the design of novel MCRs.

More commonly, the benzofuran scaffold itself can be constructed or incorporated through MCRs. For example, a one-pot, five-component reaction has been described for the synthesis of tetrazol-benzofuran hybrids, which involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization. rsc.org The Ugi reaction is a versatile MCR that typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. wikipedia.orgbeilstein-journals.org While this compound itself may not directly participate as one of the core components in a classic Ugi or Passerini reaction, its derivatives can. For instance, a benzofuran-based aldehyde or amine could be used as a starting material in an MCR, with the sulfonyl group carried through the reaction sequence for subsequent functionalization. Recently, sulfonyl fluorides have been incorporated into isocyanides for use in the Ugi reaction to synthesize sulfonyl fluoro peptides, demonstrating the compatibility of sulfonyl halides within MCR frameworks. nih.gov This highlights the potential for designing new MCRs that can accommodate the this compound motif to rapidly build libraries of complex, drug-like molecules.

Exploration in Specific Chemical Research Disciplines

Medicinal Chemistry and Drug Discovery

Benzofuran-5-sulfonyl chloride has emerged as a valuable scaffold in medicinal chemistry, providing a versatile starting point for the synthesis of diverse bioactive molecules. Its derivatives have been explored for a range of therapeutic applications, owing to the favorable pharmacological properties associated with the benzofuran (B130515) nucleus and the reactivity of the sulfonyl chloride group.

The this compound core has been instrumental in the design and synthesis of novel therapeutic agents targeting a variety of biological pathways implicated in diseases such as cancer and microbial infections. The sulfonyl chloride moiety serves as a reactive handle for the introduction of various functional groups, leading to the generation of libraries of benzofuran-5-sulfonamide derivatives.

One significant area of exploration has been the development of enzyme inhibitors. For instance, novel benzofuran-based sulfonamides have been designed and synthesized as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. google.com These enzymes are involved in the regulation of pH in the tumor microenvironment, and their inhibition is a validated strategy for cancer therapy. The synthesis of these inhibitors often involves the reaction of this compound or a related precursor with appropriate hydrazide or hydrazine linkers to attach a zinc-anchoring benzenesulfonamide moiety. google.com

Another important target is the hypoxia-inducible factor-1 (HIF-1), a key transcription factor in tumor progression and angiogenesis. Researchers have synthesized a series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives and evaluated their potential as HIF-1 inhibitors. These compounds have demonstrated the ability to downregulate the expression of HIF-1α under hypoxic conditions, thereby inhibiting HIF-1 transcriptional activity and the secretion of vascular endothelial growth factor (VEGF). rsc.orgnih.gov

The antimicrobial potential of benzofuran derivatives has also been extensively investigated. Novel benzo[b]furan derivatives possessing sulfonamide moieties have been synthesized and screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov These studies have indicated that sulfonyl derivatives often exhibit good to excellent antibacterial activity. nih.gov

The following table provides examples of biologically active compounds derived from or related to the benzofuran-5-sulfonamide scaffold:

Compound ClassTarget/ActivityResearch Findings
Benzofuran-based sulfonamidesCarbonic Anhydrase (CA) IX and XII inhibitorsEfficiently inhibited tumor-associated hCA IX and XII isoforms with KIs in the nanomolar range. google.com
N-(benzofuran-5-yl)aromaticsulfonamidesHypoxia-Inducible Factor-1 (HIF-1) inhibitorsInhibited HIF-1 transcriptional activity and VEGF secretion, demonstrating anti-angiogenic potential. rsc.orgnih.gov
Benzo[b]furan derivatives with sulfonamide moietiesAntibacterial agentsShowed good to excellent activity against S. aureus, S. pyogenes, E. coli, and P. aeruginosa. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For benzofuran-5-sulfonamide derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activities.

In the context of carbonic anhydrase inhibitors, SAR studies have revealed that the nature of the linker and the substituents on the benzofuran ring significantly influence the inhibitory potency and isoform selectivity. For example, arylsulfonehydrazones have shown excellent selectivity towards the tumor-related isoforms hCA IX and XII over the off-target cytosolic isoforms hCA I and II. google.com The substitution pattern on the benzofuran ring also plays a critical role. For instance, the presence of a bromine atom at the 5-position of the benzofuran ring has been explored in some inhibitor designs. google.com

For HIF-1 inhibitors based on the N-(benzofuran-5-yl)aromaticsulfonamide scaffold, SAR studies have indicated that modifications on the aromatic sulfonamide portion can modulate the inhibitory activity. Different substitution patterns on the phenyl ring of the aromaticsulfonamide have been investigated to enhance the anti-angiogenic potential. rsc.orgnih.gov

In the realm of antimicrobial agents, SAR studies of benzofuran derivatives have shown that the presence of a sulfonamide moiety is often beneficial for antibacterial activity compared to other functional groups like carbamates. nih.gov Furthermore, substitutions on the benzofuran ring, such as hydroxyl or bromo groups, have been shown to impact the antibacterial and antifungal potency and spectrum. nih.gov For example, compounds with a hydroxyl group at the C-6 position of the benzofuran ring exhibited excellent antibacterial activities. nih.gov

A summary of key SAR findings for benzofuran-5-sulfonamide derivatives is presented in the table below:

Compound SeriesKey SAR FindingsReference
Carbonic Anhydrase InhibitorsThe nature of the linker and substituents on the benzofuran ring are critical for potency and isoform selectivity. Arylsulfonehydrazones show good selectivity for hCA IX/XII. google.com
HIF-1 InhibitorsModifications on the N-aromaticsulfonamide portion influence the inhibitory activity against HIF-1. rsc.orgnih.gov
Antimicrobial AgentsSulfonamide derivatives often show better antibacterial activity than carbamate derivatives. Substitutions on the benzofuran ring (e.g., hydroxyl, bromo) affect potency. nih.gov

To overcome challenges such as poor solubility, limited permeability, and metabolic instability, medicinal chemists often employ prodrug strategies and bioisosteric replacements. While specific examples of prodrugs derived directly from this compound are not extensively documented, general principles of sulfonamide prodrug design are applicable.

Prodrugs of sulfonamides can be designed to release the active sulfonamide drug at the target site. One strategy involves the use of a self-immolative para-aminobenzyl spacer bonded to the sulfonamide nitrogen, which can be cleaved under specific physiological conditions to release the active drug. This approach has been explored for the delivery of other sulfonamide-containing drugs.

The sulfonamide group itself is a well-known bioisostere for the carboxylic acid functionality. scispace.com This bioisosteric replacement can offer several advantages, including increased lipophilicity, enhanced metabolic stability, and improved membrane permeability. scispace.com While sulfonamides are generally weaker acids than carboxylic acids, the introduction of appropriate substituents can modulate their pKa to better mimic the acidity of a carboxylic acid. nih.gov The benzofuran-5-sulfonamide moiety can, therefore, be considered as a potential bioisosteric replacement for a benzofuran-5-carboxylic acid in drug design, potentially leading to compounds with improved pharmacokinetic profiles.

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry and has been utilized in FBDD campaigns.

While direct screening of this compound in a fragment library is less common due to its reactivity, the benzofuran core itself is a valuable fragment. Once a benzofuran-containing fragment is identified as a hit, its structure can be elaborated to improve binding affinity. The sulfonyl chloride group at the 5-position of the benzofuran ring provides a convenient point for such elaboration, allowing for the synthesis of a focused library of sulfonamide derivatives to explore the surrounding binding pocket of the target protein. This approach combines the benefits of fragment screening with the synthetic tractability offered by the sulfonyl chloride functionality. For example, a fragment-based approach targeting the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli identified a benzofuran hit, which was then chemically elaborated to develop a novel class of inhibitors. regulations.gov

Agrochemical Research and Development

The versatile chemistry of this compound and its derivatives also extends to the field of agrochemical research. The benzofuran scaffold is present in a number of natural and synthetic compounds with pesticidal properties.

Benzofuran sulfonamides have been investigated for their potential as novel agrochemicals, particularly as herbicides and fungicides. A patent has described a series of herbicidal benzothiophene and benzofuran sulfonamides. google.com These compounds are synthesized by reacting a substituted benzofuran-sulfonyl chloride with an appropriately substituted 2-amino-heterocycle. The resulting sulfonamides have shown activity as both pre- and post-emergence herbicides and as plant growth regulants. google.com

In the area of fungicides, recent research has focused on the synthesis of novel chiral isoxazoline-benzofuran-sulfonamide derivatives as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov Several of these compounds exhibited significant antifungal effects against various plant pathogens, with some showing superior activity to the commercial fungicide fluopyram. nih.gov

The general antimicrobial properties of benzofuran derivatives also suggest their potential for development as broader-spectrum pesticides. For instance, various benzofuran derivatives have demonstrated significant activity against a range of fungal and bacterial plant pathogens. nih.gov The synthesis of these compounds often leverages the reactivity of intermediates that can be derived from this compound.

The table below summarizes some of the agrochemical applications of benzofuran sulfonamide derivatives:

Agrochemical ClassTarget/ActivityResearch Findings
HerbicidesGeneral and selective pre- and post-emergence weed controlBenzofuran sulfonamides have shown potent herbicidal and plant growth regulant activities. google.com
FungicidesSuccinate Dehydrogenase (SDH) inhibitorsChiral isoxazoline-benzofuran-sulfonamide derivatives exhibited significant antifungal effects against plant pathogens, with some outperforming commercial fungicides. nih.gov
PesticidesBroad-spectrum antimicrobial agentsBenzofuran derivatives have shown activity against a range of fungal and bacterial pathogens relevant to agriculture. nih.gov

Exploration of Biological Activity Profiles of Derivatives

The chemical scaffold of benzofuran is a recurring motif in a multitude of biologically active compounds, prompting extensive research into the pharmacological potential of its derivatives. rsc.org Derivatives originating from this compound, specifically benzofuran-5-sulfonamides, have been a subject of significant investigation, particularly in the domain of oncology. These compounds have demonstrated potential as inhibitors of critical pathways involved in tumor progression and angiogenesis.

A notable area of research has been the development of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). nih.gov HIF-1 is a transcription factor that plays a pivotal role in the adaptation of tumor cells to hypoxic (low oxygen) environments, a common feature of solid tumors. It controls the expression of genes involved in crucial aspects of cancer progression, including angiogenesis (the formation of new blood vessels), cell survival, and metastasis. nih.gov Consequently, the inhibition of HIF-1 is considered a promising strategy for anticancer drug development.

In one study, a series of novel N-(benzofuran-5-yl)aromaticsulfonamide derivatives were synthesized and evaluated for their ability to inhibit HIF-1. Among the synthesized compounds, a specific derivative, designated as compound 7q, showed potent and specific inhibitory effects on HIF-1. This compound was found to function by downregulating the expression of the HIF-1α subunit under hypoxic conditions. Further investigation in MCF-7 breast cancer cells revealed that it effectively inhibited HIF-1 transcriptional activity and the secretion of Vascular Endothelial Growth Factor (VEGF), a key protein in angiogenesis that is regulated by HIF-1. nih.gov

The anti-angiogenic potential of these derivatives was further substantiated by their ability to significantly suppress the hypoxia-induced migration of Human Umbilical Vein Endothelial Cells (HUVEC) and to inhibit tube formation, a key step in the formation of new blood vessels. nih.gov These findings underscore the potential of this class of compounds, derived from this compound, as anti-angiogenic agents for cancer therapy. nih.gov

Inhibitory Activity of N-(benzofuran-5-yl)aromaticsulfonamide Derivative (Compound 7q)
Activity AssessedCell LineIC₅₀ Value (μM)Reference
HIF-1 Transcriptional Activity InhibitionMCF-712.5 ± 0.7 nih.gov
VEGF Secretion InhibitionMCF-718.8 nih.gov

Materials Science and Functional Dyes

While the benzofuran core is known for its utility in material science due to beneficial electrochemical behavior, thermal stability, and light-emitting properties, specific research detailing the synthesis of functional materials directly from this compound is not extensively documented in publicly available literature. The reactive sulfonyl chloride group presents a chemically versatile handle for incorporating the benzofuran sulfonamide moiety into larger systems, suggesting potential applications in these fields. However, detailed research findings on the development of fluorescent probes or advanced electronic materials originating specifically from this compound are not available.

There is no specific research available that details the synthesis of fluorescent probes or imaging agents directly from this compound.

There is no specific research available that details the development of advanced organic electronic materials directly from this compound.

Computational and Theoretical Investigations of Benzofuran 5 Sulfonyl Chloride and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding characteristics of benzofuran-5-sulfonyl chloride. These calculations are crucial for understanding the molecule's reactivity and spectroscopic properties.

Studies on analogous 2-phenylbenzofuran (B156813) derivatives using DFT at the B3LYP/6-311++G(d,p) level of theory have elucidated key electronic properties that can be extrapolated to this compound. rsc.orgresearchgate.net The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are critical parameters derived from these calculations.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to chemical reactivity. For benzofuran (B130515) derivatives, the HOMO is typically delocalized over the benzofuran ring and the phenyl substituent, while the LUMO is also distributed across the aromatic system. rsc.org In this compound, the electron-withdrawing sulfonyl chloride group is expected to lower the energies of both the HOMO and LUMO, influencing its electrophilic and nucleophilic interactions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the electron density in terms of localized bonds and lone pairs, revealing hyperconjugative interactions that contribute to the molecule's stability. For instance, in related benzofuran systems, NBO analysis has been used to understand the delocalization of electrons and the nature of intramolecular interactions. aip.org

Table 1: Calculated Electronic Properties of a Representative Benzofuran Derivative (1-benzofuran-2-carboxylic acid)

Molecular Property6-31G (d, p)
EHOMO (eV)-6.367
ELUMO (eV)-1.632
Energy gap (eV)4.735
Ionization potential (I)6.367
Electron affinity (A)1.632
Global hardness (η)2.367
Softness (ζ)11.49

Data sourced from a computational study on 1-benzofuran-2-carboxylic acid, which provides analogous insights into the electronic properties of the benzofuran scaffold. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. These simulations provide a dynamic picture of intermolecular interactions that govern the compound's solubility, crystal packing, and binding affinity to target proteins.

In an aqueous environment, MD simulations would likely reveal the formation of a structured solvation shell around the molecule. Water molecules would form hydrogen bonds with the oxygen atoms of the sulfonyl group. The benzofuran moiety would likely be surrounded by a cage of water molecules, with hydrophobic interactions playing a significant role.

In the context of crystal engineering, understanding the non-covalent interactions is crucial for predicting crystal structures. Hirshfeld surface analysis, a computational tool often used in conjunction with crystallographic data, can visualize and quantify intermolecular contacts. For aromatic sulfonyl chlorides, Cl···O, Cl···π, and various hydrogen bonding interactions have been shown to play significant roles in the crystal packing. nih.gov

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the reactivity of the sulfonyl chloride group in this compound. The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom, typically proceeding through a concerted SN2-like mechanism or an addition-elimination pathway. mdpi.comnih.gov

DFT calculations can be employed to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. The energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate.

For the reaction of an arenesulfonyl chloride with a nucleophile, theoretical studies have shown that the reaction mechanism can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. mdpi.com For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown through DFT calculations to proceed via a single SN2 transition state. mdpi.com The solvolysis of arenesulfonyl chlorides in various solvents has also been extensively studied, with computational models helping to rationalize the observed kinetic data and propose detailed reaction mechanisms. nih.govcdnsciencepub.comosti.gov

Table 2: Representative Calculated Activation Parameters for Chloride Exchange in Arenesulfonyl Chlorides

SubstituentΔG‡ (kcal/mol) in MeCN
H22.5
4-Me22.8
4-MeO23.1
4-NO220.6

Data adapted from a study on the nucleophilic substitution at tetracoordinate sulfur in arenesulfonyl chlorides, illustrating the effect of substituents on the Gibbs free energy of activation. mdpi.com

Conformational Analysis and Tautomerism Studies

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for rotation around single bonds, particularly the C-S bond connecting the sulfonyl group to the benzofuran ring.

Quantum chemical calculations can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states for conformational changes. Studies on other benzofuran derivatives have shown that the benzofuran ring system is essentially planar, with substituents potentially adopting different orientations relative to the ring. researchgate.net

For this compound, the rotation around the C-S bond would likely have a relatively low energy barrier, leading to multiple accessible conformations in solution. The preferred conformation will be influenced by steric and electronic factors, such as minimizing repulsion between the sulfonyl oxygens and the adjacent parts of the benzofuran ring.

Tautomerism is generally not a significant consideration for this compound in its ground state, as the aromatic benzofuran ring system is stable. However, in excited states or under specific reaction conditions, tautomeric forms could potentially play a role, although this would require specific computational investigation.

In Silico Screening for Potential Biological Targets of Derivatives

The benzofuran scaffold and the sulfonamide group (formed upon reaction of the sulfonyl chloride with an amine) are both privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. scienceopen.com In silico screening methods, such as molecular docking and pharmacophore modeling, are powerful tools for identifying potential biological targets for derivatives of this compound. nih.govacs.org

Molecular docking simulations predict the preferred binding orientation of a ligand to a target protein and estimate the binding affinity. This allows for the virtual screening of large libraries of compounds against a specific protein target. Benzofuran sulfonamide derivatives have been investigated as inhibitors of several important enzyme families.

For example, benzofuran-based sulfonamides have been designed and evaluated as selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes. nih.govresearchgate.net Molecular docking studies of these compounds have helped to rationalize their inhibitory activity and selectivity by revealing key interactions within the enzyme's active site. nih.gov

Other potential targets for benzofuran sulfonamide derivatives that have been explored computationally include kinases such as PI3K and VEGFR-2, which are involved in cancer cell signaling pathways. nih.gov Virtual screening of derivatives of this compound against a panel of cancer-related proteins could identify promising lead compounds for further development.

Table 3: Examples of Biological Targets for Benzofuran Sulfonamide Derivatives Investigated through In Silico Methods

Biological TargetTherapeutic AreaIn Silico MethodReference
Carbonic Anhydrase IX/XIICancerMolecular Docking nih.govresearchgate.net
PI3K/VEGFR-2CancerMolecular Docking nih.gov
Succinate DehydrogenaseAntifungalMolecular Docking acs.org
TyrosinaseHyperpigmentationMolecular Docking nih.gov
M. tuberculosis Polyketide Synthase 13TuberculosisMolecular Docking, MD Simulations nih.gov

Advanced Analytical Methodologies Employed in Research Involving Benzofuran 5 Sulfonyl Chloride Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopy provides unparalleled insight into the molecular structure, connectivity, and functional group composition of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography are routinely employed to build a comprehensive structural profile of benzofuran-5-sulfonyl chloride derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the unambiguous structural determination of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, multi-dimensional (2D) techniques are essential for assembling the complete molecular architecture of complex this compound derivatives. researchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu This is crucial for mapping out the proton networks within the benzofuran (B130515) ring system and any aliphatic or aromatic substituents attached to the sulfonamide group. A cross-peak in a COSY spectrum indicates a through-bond coupling between two distinct protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, revealing one-bond ¹H-¹³C connectivities. nih.gov This technique is invaluable for assigning the ¹³C signals in the spectrum by linking them to their known proton counterparts, which simplifies the interpretation of the more complex ¹³C NMR spectrum. sdsu.edunih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu This information is critical for piecing together the molecular skeleton, as it connects fragments that are not directly bonded. For instance, HMBC can show correlations from protons on the benzofuran ring to the sulfonyl-bearing carbon (C5), confirming the position of the sulfonyl chloride group, and can link substituents to the core structure. researchgate.net

By combining these 2D NMR techniques, researchers can systematically map the bonding framework of this compound derivatives, confirming regiochemistry and substituent placement with high confidence.

Table 1: Illustrative 2D NMR Correlations for a Hypothetical Benzofuran-5-sulfonamide Derivative

Proton (¹H) SignalCOSY Correlations (Coupled ¹H)HSQC Correlation (Directly Bonded ¹³C)HMBC Correlations (Long-Range ¹³C)
H-4H-6C-4C-3, C-5, C-7a
H-6H-4, H-7C-6C-5, C-7a
H-7H-6C-7C-5, C-3a
N-HProtons on R-group-Sulfonyl Carbon, R-group Carbons
H-2H-3C-2C-3, C-3a, C-7a
H-3H-2C-3C-2, C-3a

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS allows for the calculation of a unique molecular formula, which is a critical step in identifying a newly synthesized compound.

In conjunction with tandem mass spectrometry (MS/MS), HRMS is also used to study the fragmentation pathways of molecules. researchgate.net In these experiments, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information and helps to confirm the identity of the compound. For derivatives of this compound, fragmentation analysis typically reveals characteristic losses related to both the sulfonyl moiety and the benzofuran core.

Common fragmentation pathways observed for benzofuran and sulfonamide-containing compounds include:

Loss of SO₂ or Cl: Cleavage of the C-S or S-Cl bonds in the sulfonyl chloride or sulfonamide group is a common initial fragmentation step.

Benzofuran Ring Cleavage: The benzofuran ring system can undergo characteristic fragmentation, often initiated by the loss of carbon monoxide (CO) from the furan (B31954) portion, leading to a benzofuran radical ion. benthamopen.com

Side-Chain Fragmentation: Substituents attached to the sulfonamide nitrogen or other positions on the benzofuran ring will produce their own characteristic fragment ions.

Studies on related 2-aroylbenzofuran derivatives have shown that common fragmentation processes include the elimination of CO and CO₂. researchgate.net The analysis of these fragmentation patterns provides a fingerprint that can be used to identify and differentiate isomers. nih.govnih.gov

Table 2: Predicted Key Fragment Ions for a Benzofuran-5-sulfonamide Derivative in HRMS

Fragment IonProposed OriginDescription
[M - Cl]⁺Loss of chlorine radicalCleavage of the S-Cl bond
[M - SO₂]⁺˙Loss of sulfur dioxideCleavage of the C-S bond and rearrangement
[M - RNH]⁺Loss of amine substituentCleavage of the S-N bond in a sulfonamide
[C₈H₅O]⁺Benzofuranoyl cationFragmentation of the core benzofuran structure
[M - CO]⁺˙Loss of carbon monoxideInitial cleavage of the furan ring

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are highly effective for identifying the presence of specific functional groups, making them essential for monitoring the conversion of the sulfonyl chloride moiety and confirming the structure of its derivatives.

For a typical this compound derivative, the IR spectrum will display characteristic absorption bands that confirm its key structural features. The sulfonyl chloride group exhibits strong, characteristic stretching bands for the S=O bonds. acdlabs.com Specifically, asymmetric and symmetric stretching vibrations are observed in distinct regions of the spectrum. The benzofuran ring system also gives rise to a series of characteristic bands, including C=C stretching in the aromatic ring and C-O-C stretching of the furan ether linkage.

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Sulfonyl Chloride (SO₂Cl)Asymmetric S=O Stretch1370 - 1410Strong
Sulfonyl Chloride (SO₂Cl)Symmetric S=O Stretch1166 - 1204Strong
Sulfonamide (SO₂NHR)Asymmetric S=O Stretch1320 - 1350Strong
Sulfonamide (SO₂NHR)Symmetric S=O Stretch1140 - 1160Strong
Aromatic C=CRing Stretching1450 - 1600Medium to Strong
Furan C-O-CAsymmetric Stretch1200 - 1275Strong
N-H (Sulfonamide)Stretching3200 - 3400Medium

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are fundamental to the isolation of pure this compound derivatives from reaction mixtures and for the subsequent assessment of their purity. High-performance liquid chromatography and its advanced version, ultra-performance liquid chromatography, are the most powerful and widely used methods for these purposes.

HPLC and UPLC are indispensable tools for both the purification (preparative HPLC) and purity analysis (analytical HPLC/UPLC) of this compound and its derivatives. These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Purification: In synthetic chemistry, reaction mixtures often contain the desired product alongside unreacted starting materials, byproducts, and reagents. Preparative HPLC is used to isolate the target compound in high purity by processing larger quantities of the crude mixture.

Purity Assessment: Analytical HPLC and UPLC are used to determine the purity of a synthesized compound. A pure sample should ideally appear as a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, and this method can be used to quantify impurities with high sensitivity. UPLC, which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

The choice of stationary phase (e.g., C18 for reverse-phase) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is optimized to achieve the best separation for the specific derivatives being analyzed. For instance, the analysis of a related compound, 2,2,4,6,7-pentamethyl-2,3-dihydrothis compound, utilizes a C18 column with an acetonitrile/water gradient. In some cases, direct analysis by LC-MS can be challenging, necessitating post-column derivatization to yield a product more amenable to detection. nih.gov

Table 4: Example HPLC Conditions for Analysis of Benzofuran Sulfonyl Derivatives

ParameterConditionPurpose
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase A Water with 0.1% Formic AcidAqueous component, aids ionization for MS
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component, elutes compounds
Gradient 5% B to 95% B over 20 minutesTo elute compounds with a wide range of polarities
Flow Rate 1.0 mL/minStandard analytical flow rate
Detection UV at 254 nm and/or Mass Spectrometry (MS)To detect aromatic compounds and confirm identity
Injection Volume 10 µLStandard volume for analytical runs

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and thermally stable compounds. However, the direct analysis of sulfonyl chlorides, including derivatives of this compound, by GC-MS can be challenging due to their potential for thermal degradation in the high-temperature environment of the GC injector and column. To circumvent this issue, a common and effective strategy is the derivatization of the sulfonyl chloride into a more thermally stable analogue, such as a sulfonamide.

This derivatization is typically achieved by reacting the this compound derivative with a primary or secondary amine. The resulting sulfonamide is generally more volatile and less prone to degradation, making it amenable to GC-MS analysis. This approach not only allows for the qualitative identification of the original sulfonyl chloride derivative through its unique mass spectrum but also enables quantitative analysis by monitoring specific fragment ions.

Research Findings:

In a hypothetical study focused on the synthesis of a novel benzofuran-based sulfonamide, researchers would need to monitor the consumption of the starting material, a volatile derivative of this compound. By taking aliquots from the reaction mixture at various time points and derivatizing them with a known amine (e.g., diethylamine), the progress of the reaction can be tracked using GC-MS. The resulting N,N-diethylbenzofuran-5-sulfonamide would exhibit a characteristic retention time and mass spectrum, allowing for its unambiguous identification and quantification.

The mass spectrometer would provide crucial structural information. For instance, the electron ionization (EI) mass spectrum of the derivatized product would likely show a molecular ion peak corresponding to the N,N-diethylbenzofuran-5-sulfonamide, along with characteristic fragmentation patterns, such as the loss of an ethyl group or cleavage of the sulfur-nitrogen bond. These fragmentation patterns serve as a fingerprint for the molecule, confirming its identity.

Below is an interactive data table showcasing hypothetical GC-MS data for the analysis of a reaction mixture containing a volatile this compound derivative that has been converted to its N,N-diethylsulfonamide for analysis.

Retention Time (min)Compound NameMolecular Ion (m/z)Key Fragment Ions (m/z)Peak Area (%)
5.2Diethylamine7358, 4415
8.7Volatile Benzofuran Derivative (unreacted starting material)--5
12.4N,N-diethylbenzofuran-5-sulfonamide267238, 196, 16880

Note: The unreacted starting material may not be directly observed or may appear as degradation products, hence the derivatization for accurate quantification.

Advanced Titration and Electrochemical Methods for Quantitative Analysis of Reaction Progress

Beyond chromatographic techniques, advanced titration and electrochemical methods offer powerful alternatives for the real-time quantitative analysis of reaction progress, particularly for reactions in solution. These methods can provide kinetic data by continuously monitoring the concentration of a reactant or product.

Advanced Titration Methods:

Potentiometric and conductometric titrations are two advanced techniques that can be adapted to monitor reactions involving this compound derivatives.

Potentiometric Titration: This method measures the change in potential of a solution as a titrant is added. In a reaction where this compound is consumed, if a suitable titrant that reacts with it is available, the equivalence point can be determined with high precision using an ion-selective electrode or a suitable indicator electrode. For instance, the hydrolysis of this compound produces hydrochloric acid and benzofuran-5-sulfonic acid. The progress of this hydrolysis can be monitored by titrating the generated acid with a standard solution of a strong base, such as sodium hydroxide (B78521). A pH electrode would be used to detect the sharp change in pH at the equivalence point, allowing for the quantification of the reacted sulfonyl chloride.

Below is a hypothetical data table illustrating the monitoring of a reaction using conductometric titration.

Time (min)Volume of Titrant (mL)Conductivity (µS/cm)
00.050
101.2150
202.5280
303.8410
405.0530
505.1535
605.1535

Electrochemical Methods:

Electrochemical methods, such as amperometry and voltammetry, can also be employed for the quantitative analysis of reaction progress, provided that one of the reactants or products is electroactive.

Amperometry: This technique measures the current flowing between a working electrode and a reference electrode at a fixed potential. If a derivative of this compound or a reactant it is reacting with can be oxidized or reduced at a specific potential, then its concentration can be monitored by measuring the change in the limiting current over time. This provides a direct measure of the reaction rate.

Voltammetry: Techniques like cyclic voltammetry can be used to study the redox properties of the reactants and products. By scanning the potential and observing the resulting current, one can identify the electrochemical signatures of the species involved in the reaction. For kinetic studies, techniques such as chronoamperometry (measuring current as a function of time at a constant potential) can be applied. If, for example, a product of a reaction involving a this compound derivative is electroactive, its formation can be monitored by the increase in the corresponding peak current in the voltammogram over time.

A hypothetical data table for monitoring reaction progress using an amperometric method is presented below.

Time (s)Current (µA)Concentration of Electroactive Species (mM)
010.51.00
608.20.78
1206.40.61
1804.90.47
2403.80.36
3003.00.29

These advanced analytical methodologies are indispensable in the rigorous scientific investigation of this compound derivatives, providing the detailed and accurate data necessary for the advancement of chemical synthesis and analysis.

Challenges, Future Directions, and Emerging Research Opportunities for Benzofuran 5 Sulfonyl Chloride

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and generates significant waste, prompting a shift towards greener alternatives. Future research is focused on developing more sustainable methods for the production of benzofuran-5-sulfonyl chloride that align with the principles of green chemistry.

One promising approach is the use of milder and more selective chlorinating agents. For instance, N-chlorosuccinimide (NCS) has been explored as a less hazardous alternative to traditional reagents for the synthesis of various sulfonyl chlorides. The development of catalytic systems that can facilitate the direct chlorosulfonylation of the benzofuran (B130515) ring with reduced waste is another critical area of investigation.

Furthermore, the adoption of eco-friendly solvent systems is paramount. Water, ionic liquids, and deep eutectic solvents are being explored as replacements for volatile and toxic organic solvents traditionally used in these syntheses. These green solvents not only reduce the environmental impact but can also in some cases enhance reaction rates and selectivity. The principles of atom economy are also being applied to design synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

ParameterTraditional SynthesisSustainable Future Routes
Reagents Harsh (e.g., chlorosulfonic acid)Milder (e.g., NCS), Catalytic Systems
Solvents Volatile Organic Compounds (VOCs)Water, Ionic Liquids, Deep Eutectic Solvents
Waste HighMinimized (Atom Economy)
Safety Significant HazardsImproved Safety Profile

Expanding the Scope of Unconventional Derivatization Reactions

The reactivity of this compound is traditionally dominated by nucleophilic substitution at the sulfonyl chloride group. However, future research is set to expand its synthetic utility through the exploration of unconventional derivatization reactions, unlocking new avenues for molecular complexity.

C-H Activation: Direct functionalization of the C-H bonds on the benzofuran scaffold represents a powerful and atom-economical strategy. nsf.govrsc.orgorganic-chemistry.orgacs.orghw.ac.uk Palladium-catalyzed C-H arylation at the C2 position of benzofurans has been demonstrated at room temperature, offering a mild route to novel derivatives. nsf.govacs.org Applying such methodologies to this compound could lead to a diverse range of functionalized molecules where the sulfonyl chloride moiety can be further elaborated.

Radical Reactions: The generation of sulfonyl radicals from sulfonyl chlorides opens up a host of new reaction possibilities. acs.orgnih.govresearchgate.net Photocatalytic methods can be employed to generate sulfonyl radicals from sulfonamides, which can then participate in reactions such as the hydrosulfonylation of alkenes. acs.orgnih.govresearchgate.net Exploring similar radical-based transformations directly from this compound could provide access to novel sulfonated compounds that are inaccessible through traditional ionic pathways. researchgate.netscienceopen.comacs.orgnih.gov

Integration into Flow Chemistry and Continuous Processing Methodologies

The inherent advantages of flow chemistry, such as enhanced safety, improved heat and mass transfer, and the potential for automation, make it an attractive platform for the synthesis and derivatization of this compound.

Furthermore, the integration of in-line purification and analysis techniques can enable the development of fully automated and continuous manufacturing processes for this compound and its derivatives. This approach not only enhances efficiency and reproducibility but also aligns with the principles of modern, sustainable chemical manufacturing. nih.gov

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for unlocking the full potential of this compound, enabling more efficient and selective transformations.

Transition Metal Catalysis: Palladium and copper catalysts have been extensively used in the synthesis of the benzofuran ring itself. acs.orgnih.gov Future research will likely focus on leveraging these and other transition metals, such as nickel and rhodium, to catalyze reactions at both the benzofuran core and the sulfonyl chloride group. acs.orgnih.gov For instance, palladium catalysts could be employed for cross-coupling reactions to introduce new substituents onto the benzofuran ring, while directing the reactivity to specific positions.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable and often complementary approach to metal-based systems. Organocatalysts could be designed to activate either the this compound or its reaction partners, facilitating a range of transformations with high enantioselectivity, which is particularly important for the synthesis of chiral drug candidates.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating a wide range of chemical transformations under mild conditions. This approach could be utilized to generate radical intermediates from this compound, enabling novel C-C and C-heteroatom bond-forming reactions.

Synergistic Applications in Interdisciplinary Fields (e.g., Supramolecular Chemistry, Nanotechnology)

The unique combination of a rigid, aromatic benzofuran scaffold and a versatile sulfonyl chloride functional group positions this compound as a valuable building block for applications in supramolecular chemistry and nanotechnology.

Supramolecular Chemistry: The benzofuran moiety can participate in π-π stacking interactions, making it an attractive component for the construction of self-assembling systems, molecular cages, and macrocycles. acs.org The sulfonyl chloride group can be readily converted into sulfonamides or sulfonate esters, which can act as hydrogen bond donors or acceptors, further directing the assembly of complex supramolecular architectures. acs.orgacs.org These structures could find applications in molecular recognition, catalysis, and drug delivery.

Nanotechnology: Benzofuran derivatives have been investigated for their fluorescent properties, suggesting their potential use in the development of molecular sensors and probes. chemisgroup.us this compound can be used to functionalize the surface of nanoparticles, imparting specific properties or enabling their conjugation to biomolecules. For example, benzofuran-based compounds have been explored as chemosensors for the detection of metal ions. chemisgroup.us Furthermore, the biological activity of many benzofuran derivatives opens up possibilities for their integration into nanomedicine platforms for targeted drug delivery and diagnostics. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Benzofuran-5-sulfonyl chloride, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Synthesis typically involves sulfonation of benzofuran derivatives using chlorosulfonic acid or sulfur trioxide followed by chlorination. Key steps include temperature control (e.g., maintaining 0–5°C during sulfonation) and inert atmosphere use to prevent hydrolysis. Post-synthesis, purity is confirmed via 1H/13C NMR (to verify sulfonyl chloride substitution at the 5-position) and HPLC (>98% purity threshold). Melting point determination (mp ~79–81°C, as per analogs) and FT-IR (S=O stretching at ~1370 cm⁻¹ and ~1170 cm⁻¹) are also critical .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Keep in airtight, moisture-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .
  • PPE : Use chemical-resistant gloves (nitrile), safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite), followed by disposal as hazardous waste .

Q. How can researchers characterize the reactivity of this compound with amines to form sulfonamides?

  • Methodological Answer : Reactivity studies involve controlled addition of primary/secondary amines in anhydrous solvents (e.g., THF or DCM) at 0–25°C. Monitor reaction progress via TLC (Rf shift) or in situ NMR . Quench excess reagent with aqueous NaHCO3, followed by extraction and column chromatography for purification. Yield optimization requires stoichiometric control (1:1.2 molar ratio of sulfonyl chloride to amine) .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of this compound during long-term storage or experimental workflows?

  • Methodological Answer : Hydrolysis can be minimized by:

  • Stabilization : Adding molecular sieves (3Å) to storage containers to absorb moisture .
  • In Situ Generation : Preparing the reagent immediately before use via sulfonation of benzofuran-5-sulfonic acid with PCl5 or SOCl2 .
  • Low-Temperature Reactions : Conducting reactions at –20°C in anhydrous DMF or acetonitrile .

Q. How does the electronic structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the benzofuran core for electrophilic substitution. Computational studies (e.g., DFT calculations ) reveal enhanced electrophilicity at the 2- and 3-positions, facilitating Suzuki-Miyaura couplings. Experimental validation involves coupling with aryl boronic acids (Pd(PPh3)4, K2CO3, 80°C) and characterizing products via HRMS and X-ray crystallography .

Q. What are the challenges in crystallizing this compound derivatives, and how can SHELX software improve structural analysis?

  • Methodological Answer : Crystallization challenges include low melting points and polymorphism. Use slow evaporation in hexane/EtOAc (1:3) to obtain single crystals. For SHELX refinement:

  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts.
  • Twinned Data : Apply TWIN/BASF commands in SHELXL to model twinning .

Q. How can researchers resolve contradictions in reported reactivity of this compound with sterically hindered nucleophiles?

  • Methodological Answer : Discrepancies arise from solvent polarity and steric effects. Systematic studies using kinetic profiling (e.g., stopped-flow UV-Vis) in DMSO vs. DCM show rate differences. For hindered amines (e.g., 2,2,6,6-tetramethylpiperidine), adding catalytic DMAP accelerates sulfonamide formation .

Q. What alternative sulfonylating agents compare to this compound in terms of efficiency and functional group tolerance?

  • Methodological Answer :

  • Dibenzo[b,d]furan-3-sulfonyl chloride (higher thermal stability) .
  • 3-Methyl-8-quinolinesulphonyl chloride (enhanced solubility in polar aprotic solvents) .
    Comparative studies should assess yields in model reactions (e.g., with benzylamine) and stability under reflux conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.